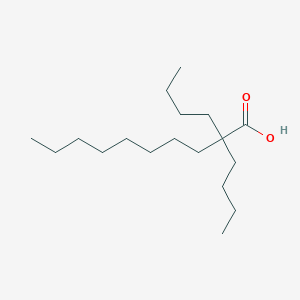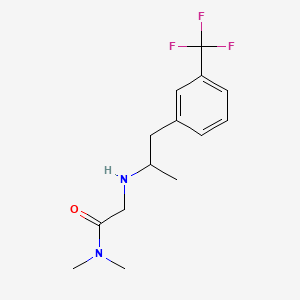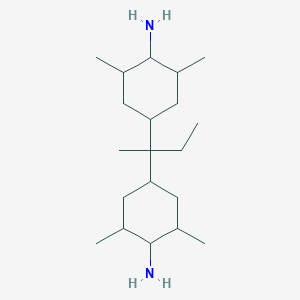
4,4'-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine) is an organic compound characterized by its unique structure, which includes two cyclohexane rings substituted with dimethyl groups and connected by a butane-2,2-diyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine) typically involves the reaction of 2,6-dimethylcyclohexanone with a suitable amine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
4,4’-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine groups or the cyclohexane rings.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of amine derivatives.
科学的研究の応用
4,4’-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4,4’-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine) involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecules. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or activation of receptor signaling.
類似化合物との比較
Similar Compounds
4,4’-(Butane-2,2-diyl)diphenol: Similar in structure but with phenol groups instead of amine groups.
4,4’-(Propane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine): Similar but with a propane bridge instead of a butane bridge.
4,4’-(Ethane-1,2-diyl)bis(2,6-dimethylcyclohexan-1-amine): Similar but with an ethane bridge.
Uniqueness
4,4’-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
特性
CAS番号 |
65962-49-4 |
|---|---|
分子式 |
C20H40N2 |
分子量 |
308.5 g/mol |
IUPAC名 |
4-[2-(4-amino-3,5-dimethylcyclohexyl)butan-2-yl]-2,6-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C20H40N2/c1-7-20(6,16-8-12(2)18(21)13(3)9-16)17-10-14(4)19(22)15(5)11-17/h12-19H,7-11,21-22H2,1-6H3 |
InChIキー |
YPNQKKOLWLIECV-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C1CC(C(C(C1)C)N)C)C2CC(C(C(C2)C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


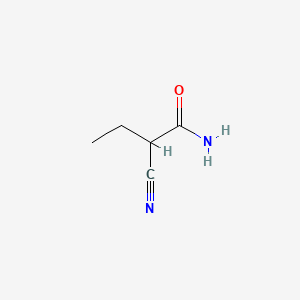

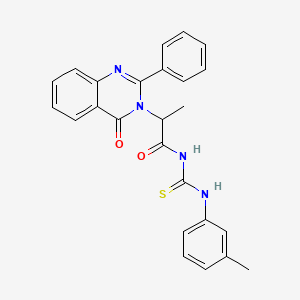
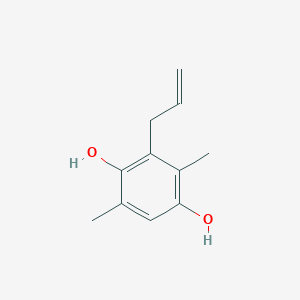
![Ethanamine, N,N'-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-](/img/structure/B14467004.png)
![2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B14467010.png)
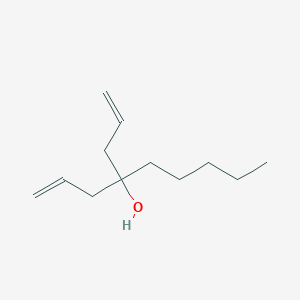
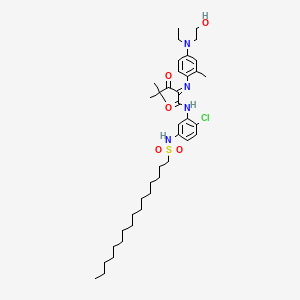
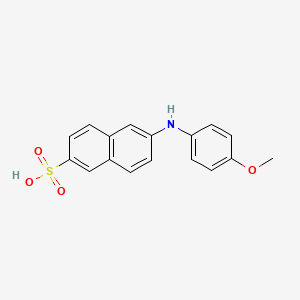
![6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14467026.png)
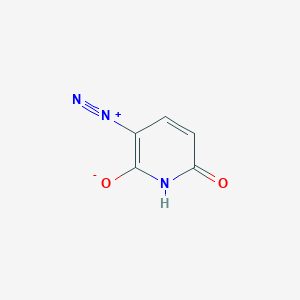
![Morpholine, 4-[1-(1-cyclohexen-1-yl)ethenyl]-](/img/structure/B14467040.png)
